molecular formula C6H9F2N B13561218 3,3-Difluoro-1-azaspiro[3.3]heptane

3,3-Difluoro-1-azaspiro[3.3]heptane

Cat. No.: B13561218
M. Wt: 133.14 g/mol
InChI Key: VQOUILNLTVGBII-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by the presence of a nitrogen atom within its ring structure and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of a suitable cyclobutanone derivative. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The nitrogen atom in the ring can participate in oxidation and reduction reactions, leading to different derivatives.

    Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, expanding the molecular complexity.

Common Reagents and Conditions:

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom .

Scientific Research Applications

3,3-Difluoro-1-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. This allows the compound to inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

    1-Azaspiro[3.3]heptane: This compound is structurally similar but lacks the fluorine atoms. It is also used as a bioisostere of piperidine.

    2-Azaspiro[3.3]heptane: Another variant with different substitution patterns, offering distinct reactivity and applications.

Uniqueness: 3,3-Difluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atoms, which enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering improved pharmacokinetic properties compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

3,3-difluoro-1-azaspiro[3.3]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)4-9-5(6)2-1-3-5/h9H,1-4H2

InChI Key

VQOUILNLTVGBII-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)(F)F

Origin of Product

United States

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